Fluoroatorvastatin

Pharmaceutical analysis Impurity profiling Pharmacopoeial compliance

Fluoroatorvastatin (CAS 693794-20-6), also designated as Difluoro Atorvastatin or Atorvastatin EP Impurity C, is a difluoro-substituted positional impurity of the atorvastatin scaffold that arises during synthesis and late-stage transformations of the parent statin drug. The compound is formally recognized as a specified impurity in both the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP), where it serves as a certified reference standard for analytical method development, method validation, and quality control of atorvastatin active pharmaceutical ingredient (API) and finished dosage forms.

Molecular Formula C33H34F2N2O5
Molecular Weight 576.6 g/mol
CAS No. 693794-20-6
Cat. No. B1672905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluoroatorvastatin
CAS693794-20-6
SynonymsAtorvastatin calcium trihydrate impurity C, Fluoroatorvastatin
Molecular FormulaC33H34F2N2O5
Molecular Weight576.6 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C(=O)NC4=CC=CC=C4.[Ca+2]
InChIInChI=1S/C33H34F2N2O5/c1-20(2)31-30(33(42)36-25-6-4-3-5-7-25)29(21-8-12-23(34)13-9-21)32(22-10-14-24(35)15-11-22)37(31)17-16-26(38)18-27(39)19-28(40)41/h3-15,20,26-27,38-39H,16-19H2,1-2H3,(H,36,42)(H,40,41)/t26-,27-/m1/s1
InChIKeyUNKLVVGSJZVOBR-KAYWLYCHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Fluoroatorvastatin (CAS 693794-20-6) for Pharmaceutical Analysis: Procurement Specifications and Applications


Fluoroatorvastatin (CAS 693794-20-6), also designated as Difluoro Atorvastatin or Atorvastatin EP Impurity C, is a difluoro-substituted positional impurity of the atorvastatin scaffold that arises during synthesis and late-stage transformations of the parent statin drug [1]. The compound is formally recognized as a specified impurity in both the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP), where it serves as a certified reference standard for analytical method development, method validation, and quality control of atorvastatin active pharmaceutical ingredient (API) and finished dosage forms [2]. Its molecular formula is C33H34F2N2O5 with a molecular weight of 576.63 g/mol, and the compound is available as the free acid, calcium salt, or sodium salt depending on the procurement requirement [3].

Why Fluoroatorvastatin Cannot Be Substituted with Generic Atorvastatin Impurity Standards


Fluoroatorvastatin is a structurally specific, difluoro-substituted positional isomer within the atorvastatin impurity profile and cannot be substituted with generic impurity standards or other atorvastatin-related compounds. Unlike impurity A (desfluoro-atorvastatin), impurity B (atorvastatin lactone), or impurity D (epoxy impurity), impurity C is characterized by the presence of two fluorine atoms at the para positions of both phenyl rings attached to the pyrrole core, which imparts distinct chromatographic retention behavior, UV absorption characteristics, and mass spectrometric fragmentation patterns [1][2]. Regulatory submissions for abbreviated new drug applications (ANDAs) and commercial production of atorvastatin mandate the use of the specific EP/USP-designated impurity reference standard for accurate identification, quantification, and system suitability testing [3]. Substitution with an alternative impurity standard would compromise analytical method validity, fail to meet pharmacopoeial monograph requirements, and introduce unacceptable regulatory compliance risk during stability studies and batch release testing .

Fluoroatorvastatin (CAS 693794-20-6): Quantitative Analytical Differentiation Evidence


Pharmacopoeial Designation and Official Monograph Status: Fluoroatorvastatin vs. Other Atorvastatin Impurities

Fluoroatorvastatin is the sole impurity among the atorvastatin impurity panel designated as EP Impurity C and USP Atorvastatin Related Compound C, a dual-pharmacopoeia recognition not held by Impurity A, Impurity B, Impurity D, Impurity E, or Impurity F. This official monograph status mandates its use as a certified reference standard for system suitability, identification, and quantification in all regulatory submissions for atorvastatin API and finished drug products [1].

Pharmaceutical analysis Impurity profiling Pharmacopoeial compliance

Critical Chromatographic Resolution Requirement: Fluoroatorvastatin vs. Atorvastatin and Impurity B

In validated HPLC methods for atorvastatin impurity analysis, Fluoroatorvastatin (Impurity C) must achieve baseline separation from both the atorvastatin parent peak and Impurity B. The European Pharmacopoeia mandates a minimum resolution of 1.5 between Impurity B and Impurity C, a critical system suitability parameter that must be verified with authentic reference standards of both impurities prior to batch release testing [1][2].

HPLC method validation Chromatographic separation Quality control

Structural Identity Confirmation: Unique 19F NMR and Mass Spectrometric Signature

Fluoroatorvastatin is distinguished from all other atorvastatin impurities by the presence of two fluorine atoms at the para positions of both phenyl rings (C33H34F2N2O5) [1]. This structural feature produces a characteristic mass shift of +36 Da relative to the non-fluorinated scaffold and distinct 19F NMR signals that enable unambiguous identification and sensitive detection by LC-MS and HPLC-UV methods [2]. In contrast, Impurity A lacks fluorine entirely (desfluoro-atorvastatin, C33H35FN2O5), Impurity B is the lactone form, and Impurity D contains an epoxy moiety.

Structural elucidation LC-MS 19F NMR

Purity Specification and Available Salt Forms for Analytical Method Flexibility

Fluoroatorvastatin is commercially available in multiple salt forms (free acid, calcium salt, sodium salt) with standardized purity specifications, enabling analytical laboratories to select the form most compatible with their mobile phase conditions and detection methods [1]. The free acid form (CAS 693794-20-6) is supplied at ≥95% purity by HPLC, while the calcium salt (CAS 693793-53-2) and sodium salt (CAS 1807481-00-0) are available for methods requiring improved aqueous solubility or specific counterion compatibility .

Reference standard procurement Salt form selection Analytical method compatibility

Fluoroatorvastatin (CAS 693794-20-6): Validated Application Scenarios for Pharmaceutical Quality and Analytical Development


Analytical Method Development and Validation for Atorvastatin Impurity Profiling

Fluoroatorvastatin serves as the certified reference standard for Impurity C in HPLC and UPLC method development for atorvastatin API and finished dosage forms. Analytical laboratories use this compound to establish system suitability parameters, including resolution (≥1.5 from Impurity B), retention time identification, and relative response factor determination, as mandated by EP and USP monographs [1].

Quality Control and Batch Release Testing of Atorvastatin Drug Substance and Drug Product

Quality control units employ Fluoroatorvastatin as a quantitative reference standard for determining Impurity C content in atorvastatin batches. The compound's dual EP/USP recognition allows a single procurement to satisfy both European and U.S. regulatory requirements, reducing inventory complexity and procurement costs while ensuring full pharmacopoeial compliance for batch release decisions .

Stability-Indicating Method Development and Forced Degradation Studies

Fluoroatorvastatin is used as a reference marker in forced degradation studies to establish whether Impurity C levels increase under specific stress conditions (heat, humidity, oxidation, photolysis). Its unique difluoro mass signature (MW 576.63) and distinct chromatographic retention enable accurate tracking of impurity formation and degradation pathway elucidation during ICH-compliant stability protocols [1].

Genotoxic Impurity Risk Assessment and Safety Evaluation Support

Procurement of high-purity Fluoroatorvastatin (≥95% by HPLC) enables accurate toxicological assessment of Impurity C per ICH M7 guidelines. Laboratories can conduct quantitative structure-activity relationship (QSAR) modeling, in silico mutagenicity prediction, and when required, in vitro Ames testing using the authentic reference standard to establish permissible daily exposure (PDE) limits for regulatory filings [2].

Quote Request

Request a Quote for Fluoroatorvastatin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.